6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Description
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is a fluorinated spirocyclic amine derivative characterized by a unique 2-azaspiro[3.3]heptane core. The difluoromethyl (-CF$2$H) substituent at the 6-position enhances its physicochemical properties, such as metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications . Its hydrochloride salt (CAS: 2250242-34-1) is commonly synthesized to improve aqueous solubility, with a molecular formula of C$7$H${12}$ClF$2$NO and a molecular weight of 199.63 .
Properties
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)7(11)1-6(2-7)3-10-4-6/h5,10-11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDHGDISFCLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)F)O)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by the introduction of the difluoromethyl group. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the development of cost-effective and environmentally friendly difluoromethylation reagents is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its spirocyclic structure is known to enhance biological activity and selectivity, making it a candidate for drug design. Research has indicated that compounds with similar structures can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.
Neuroscience
Research indicates that spirocyclic compounds may interact with neurotransmitter systems, potentially influencing cognitive functions and behaviors. Studies are ongoing to assess the impact of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol on neurological pathways, which could lead to breakthroughs in treating neurodegenerative diseases.
Synthetic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of more complex molecules through various synthetic pathways. This application is crucial for developing new materials and chemicals in industrial settings.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry, particularly as a potential pesticide or herbicide. Its fluorinated structure may enhance the efficacy and stability of agrochemicals, leading to improved crop protection strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Pharmaceutical Screening | Investigated the anti-inflammatory properties of spirocyclic compounds | Found that derivatives of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol exhibited significant inhibition of inflammatory markers in vitro |
| Neuropharmacology | Assessed effects on neurotransmitter release | Demonstrated modulation of dopamine release in neuronal cultures, suggesting potential for treating disorders like Parkinson's disease |
| Synthesis Techniques | Developed novel synthetic routes for spirocyclic compounds | Established efficient methods for synthesizing derivatives, enhancing accessibility for further research |
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability, making it an attractive candidate for further research and development .
Comparison with Similar Compounds
Substituent Effects: Fluorination vs. Methylation
The 2-azaspiro[3.3]heptane scaffold is versatile, with substituents at the 6-position significantly influencing biological and physicochemical properties. Key analogs include:
- Lipophilicity : The trifluoromethyl analog exhibits the highest logP due to the strong electron-withdrawing effect of -CF$3$, whereas the difluoromethyl group (-CF$2$H) balances lipophilicity and polarity .
- Metabolic Stability : Fluorination reduces oxidative metabolism; the trifluoromethyl analog is more resistant to CYP450 enzymes than the difluoromethyl or methyl derivatives .
Pharmacological Potential
The difluoromethyl group may enhance target binding through polar interactions, while the trifluoromethyl analog’s higher lipophilicity could improve blood-brain barrier penetration .
Physicochemical and Industrial Considerations
Solubility and Formulation
- Hydrochloride Salts : Both difluoromethyl and trifluoromethyl derivatives are formulated as hydrochloride salts to enhance water solubility. The difluoromethyl compound’s solubility in aqueous buffers (e.g., PBS) is superior to the trifluoromethyl analog due to reduced hydrophobicity .
- Stability : The trifluoromethyl derivative shows greater thermal stability (decomposition >200°C), whereas the methyl analog is prone to oxidation .
Commercial Availability
- 6-(Difluoromethyl) Derivative: Limited commercial availability (e.g., AK Scientific offers 95% purity) but faces stock shortages .
- Trifluoromethyl Analog : More widely available (5+ suppliers) but discontinued in some catalogs due to synthesis complexity .
Biological Activity
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol, also known as 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClFNO
- Molecular Weight : 199.63 g/mol
- CAS Number : 2250242-34-1
- IUPAC Name : 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
Biological Activity Overview
The biological activity of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that compounds similar to 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol exhibit significant antimicrobial properties. For instance, studies have demonstrated that spirocyclic compounds can inhibit bacterial growth and biofilm formation, suggesting a potential role in treating bacterial infections.
Antitumor Effects
Preliminary investigations into the antitumor properties of this compound have shown promising results. In vitro studies have reported cytotoxic effects against various cancer cell lines, indicating that the compound may induce apoptosis in tumor cells through mechanisms such as DNA damage and cell cycle arrest.
The mechanisms underlying the biological activities of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It has been suggested that the compound could interfere with key signaling pathways related to cell growth and apoptosis.
- Interaction with Cellular Components : Potential interactions with cellular membranes or proteins may contribute to its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxicity in cancer cell lines | |
| Apoptosis Induction | Induction of apoptosis in tumor cells |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol on human cancer cell lines (e.g., A549 and HT29). Results showed a significant reduction in cell viability at concentrations above 25 µM, with IC50 values indicating effective dose-response relationships.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol?
The synthesis often involves alkylation reactions to construct the azetidine or oxetane rings. For example, hydroxide-facilitated alkylation of amines with bis(bromomethyl)oxetane derivatives is a key step, as demonstrated in the scalable synthesis of structurally related spiro compounds (e.g., 87% yield at 100 g scale) . Protecting group strategies, such as tert-butyl carbamate (Boc) protection, are frequently employed to stabilize intermediates during functionalization .
Q. How is the purity of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically assessed in research settings?
Purity is commonly verified via high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS), as seen in protocols for related azaspiro compounds (e.g., LC-MS analysis with m/z values and retention times) . Catalogs report purities ≥95% using these methods, with distillation or silica gel chromatography for final purification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) is essential for confirming spirocyclic geometry and substituent positions. For fluorinated analogs, NMR and NMR are used to resolve difluoromethyl groups. Mass spectrometry (e.g., ESI-MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioactivity?
Fluorine atoms enhance metabolic stability and membrane permeability by reducing basicity of adjacent amines and increasing lipophilicity. The difluoromethyl group also induces conformational rigidity, potentially improving target binding. These effects align with broader trends in fluorinated pharmaceuticals . Computational docking studies (e.g., Cambridge Structural Database analysis) can predict stereoelectronic interactions with biological targets .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Scale-up requires optimizing reaction conditions to avoid side reactions (e.g., over-alkylation). Evidence from a 100 g-scale synthesis of a related spiro intermediate highlights the importance of hydroxide concentration control and solvent selection (e.g., Schotten–Baumann conditions) to achieve >99% purity . Distillation and crystallization protocols must balance yield and purity .
Q. How can conformational analysis using computational methods inform the design of derivatives?
Density functional theory (DFT) calculations and molecular dynamics simulations predict how the spirocyclic core and difluoromethyl group influence ring strain and substituent orientation. For example, spiro[3.3]heptane systems exhibit unique puckering modes that affect binding to enzymes or receptors, as observed in analogous azaspiro drug candidates .
Q. What strategies resolve contradictions in reaction yields reported across synthetic protocols?
Systematic parameter screening (e.g., temperature, stoichiometry, catalyst loading) is critical. For instance, varying NaOH concentration in alkylation reactions improved yields from 50% to 87% in scaled syntheses . Contradictions may arise from differences in intermediates (e.g., tert-butyl-protected vs. free amines), requiring orthogonal protection/deprotection strategies .
Methodological Considerations
- Experimental Design : Prioritize modular routes (e.g., late-stage fluorination) to diversify derivatives. Use Design of Experiments (DoE) to optimize reaction parameters .
- Data Interpretation : Cross-validate NMR and LC-MS data with computational models (e.g., Gaussian for chemical shift prediction) to resolve structural ambiguities .
- Contradiction Analysis : Compare synthetic conditions (e.g., solvent polarity, Brønsted/Lewis acid use) across studies to identify yield-limiting factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
